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Abstract: The emergence and spread of carbapenem-resistant Gram-negative bacteria

represent a significant threat to global public health. Among the most potent resistance

mechanisms is the production of carbapenem-hydrolyzing enzymes, particularly metallo-β-

lactamases (MBLs). This guide provides a detailed technical overview of FIM-1, a novel

subclass B1 MBL, elucidating its mechanism of action, genetic underpinnings, and the

experimental protocols used for its characterization. Quantitative data on its hydrolytic activity

and impact on antibiotic susceptibility are presented, alongside visualizations of key pathways

and workflows to offer a comprehensive resource for the scientific community.

Introduction to FIM-1
FIM-1 (Florence Imipenemase-1) is an acquired metallo-β-lactamase (MBL) that confers broad-

spectrum resistance to β-lactam antibiotics, including the last-resort carbapenem class.[1][2] It

was first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa

belonging to the high-risk ST235 clonal lineage, recovered from a patient in Florence, Italy.[1]

[2][3]

Biochemically, FIM-1 is classified as a subclass B1 MBL, a group of zinc-dependent enzymes

that mediate hydrolysis of β-lactams.[1][2][4] Among acquired MBLs, it shares the highest

amino acid identity (approximately 40%) with the New Delhi Metallo-β-lactamase (NDM)

enzymes, which are of significant global concern.[1][2][5] The discovery of FIM-1 highlights the

increasing diversity and ongoing evolution of MBLs in clinical settings.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b131896?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3535987/
https://pubmed.ncbi.nlm.nih.gov/23114762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3535987/
https://pubmed.ncbi.nlm.nih.gov/23114762/
https://pubmed.ncbi.nlm.nih.gov/38206043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3535987/
https://pubmed.ncbi.nlm.nih.gov/23114762/
https://academic.oup.com/jac/advance-article/doi/10.1093/jac/dkaf399/8305813?searchresult=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3535987/
https://pubmed.ncbi.nlm.nih.gov/23114762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8445154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3535987/
https://pubmed.ncbi.nlm.nih.gov/23114762/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Carbapenem Resistance
The primary function of β-lactamases is to neutralize β-lactam antibiotics by hydrolyzing the

amide bond in the characteristic four-membered β-lactam ring, rendering the drug inactive.[6]

[7]

MBLs, including FIM-1, employ a distinct catalytic mechanism from the more common serine-β-

lactamases. Their active site contains one or two zinc ions that are essential for catalysis.[4][8]

These ions coordinate a water molecule, activating it to act as a potent nucleophile that attacks

the carbonyl carbon of the β-lactam ring. This process effectively opens the ring and inactivates

the antibiotic. This zinc-dependent mechanism makes MBLs resistant to clinically available β-

lactamase inhibitors like clavulanic acid, which are designed to target serine-based enzymes.

FIM-1 exhibits a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, and,

most critically, all carbapenems (e.g., imipenem, meropenem).[1][2] Notably, like other MBLs, it

does not hydrolyze the monobactam aztreonam.[1][2]
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FIM-1 hydrolytic mechanism against carbapenems.

Genetic Context and Mobilization
The gene encoding FIM-1, blaFIM-1, was initially found on the chromosome of the parent P.

aeruginosa strain.[1][2] Subsequent genomic investigation revealed that blaFIM-1 is part of a

mobile genetic element, which facilitates its potential for horizontal gene transfer.

The gene is associated with an ISCR19-like element, a type of insertion sequence known for its

role in capturing and mobilizing adjacent genes.[1][3] This entire structure is located within a

larger Tn21-like transposon, designated Tn7703.1. This transposon is, in turn, carried aboard a
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large integrative and conjugative element (ICE), named ICE7705.1.[9] ICEs are mobile

elements that can excise from the chromosome, transfer to a recipient cell via conjugation, and

integrate into the recipient's chromosome. This multi-layered mobilization system underscores

the high potential for dissemination of FIM-1 to other pathogens.

Bacterial Chromosome

Integrative & Conjugative Element (ICE7705.1)

Transposon (Tn7703.1)

ISCR19-like Element

att Site
(tRNA-Gly gene)

blaFIM-1

placeholder_start placeholder_end

Click to download full resolution via product page

Genetic context and mobilization of the blaFIM-1 gene.

Quantitative Data
Minimum Inhibitory Concentrations (MICs) were determined for E. coli DH5α expressing the

cloned blaFIM-1 gene compared to the same strain carrying the empty cloning vector. Data

demonstrates a significant decrease in susceptibility to most penicillins, cephalosporins, and

carbapenems.
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Antibiotic
MIC (μg/mL) for E.
coli DH5α (pSPo1
vector)

MIC (μg/mL) for E.
coli DH5α (pSPo1-
FIM-1)

Fold Increase

Penicillins

Ampicillin 8 >256 >32

Piperacillin 2 128 64

Ticarcillin 4 >256 >64

Temocillin 8 8 0

Cephalosporins

Cefoxitin 2 32 16

Ceftazidime 0.25 32 128

Cefotaxime 0.06 16 256

Cefepime 0.03 8 >256

Carbapenems

Imipenem 0.12 16 128

Meropenem 0.03 8 >256

Ertapenem 0.015 16 >1024

Monobactams

Aztreonam 0.06 0.06 0

Data adapted from Pollini et al., Antimicrobial Agents and Chemotherapy, 2013.[1]

The kinetic parameters of purified FIM-1 reveal a high catalytic efficiency (kcat/Km) against a

broad range of β-lactams, with a notable preference for penicillins and carbapenems.
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Substrate Km (μM) kcat (s⁻¹) kcat/Km (μM⁻¹s⁻¹)

Penicillins

Penicillin G 28 ± 4 1000 ± 100 35.7

Ampicillin 110 ± 20 1800 ± 200 16.4

Piperacillin 20 ± 3 460 ± 30 23.0

Cephalosporins

Cephalothin 115 ± 20 1100 ± 100 9.6

Cefuroxime 140 ± 20 160 ± 10 1.1

Ceftazidime 250 ± 40 100 ± 10 0.4

Carbapenems

Imipenem 12 ± 2 230 ± 20 19.2

Meropenem 9 ± 1 180 ± 10 20.0

Chromogenic

Nitrocefin 22 ± 3 120 ± 10 5.5

Data adapted from Pollini et al., Antimicrobial Agents and Chemotherapy, 2013.[1]

Experimental Protocols
DNA Extraction: Genomic DNA was extracted from the P. aeruginosa clinical isolate FI-

14/157.[1]

PCR Amplification: The complete open reading frame (ORF) of blaFIM-1 was amplified via

PCR using specific primers (e.g., FIM-1exp_F and FIM-1exp_R) designed with restriction

sites (NdeI and BamHI) for subsequent cloning.[1]

Vector Preparation: The pET-9a expression vector was digested with NdeI and BamHI

restriction enzymes.[1]
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Ligation: The purified PCR product was ligated into the digested pET-9a vector, creating the

recombinant plasmid pET-FIM-1.

Transformation: The ligation mixture was transformed into a suitable E. coli cloning strain

(e.g., DH5α) for plasmid propagation and sequence verification. The final construct was then

transformed into an expression strain like E. coli Rosetta.[1]

Culture Growth:E. coli Rosetta cells harboring the pET-FIM-1 plasmid were grown in auto-

induction Zyp-5052 medium for 7 hours at 37°C to induce protein expression.[1]

Cell Lysis: Cells were harvested by centrifugation, resuspended in a suitable buffer (e.g., 30

mM sodium cacodylate, pH 6.3, with 100 μM ZnCl₂) and lysed by sonication.[10] Cell debris

was removed by ultracentrifugation to obtain a clarified supernatant.[10]

Anion-Exchange Chromatography (Step 1): The crude lysate was loaded onto a Q-

Sepharose Fast Flow anion-exchange column.[10] After washing, bound proteins were

eluted using a linear NaCl gradient (e.g., 0 to 0.7 M).[10] Fractions containing

carbapenemase activity were pooled.

Anion-Exchange Chromatography (Step 2): The pooled fractions were subjected to a second

anion-exchange chromatography step to achieve higher purity.[1]

Protein Purity and Storage: The purity of the final FIM-1 protein was assessed by SDS-

PAGE. The purified enzyme was concentrated and stored at -80°C.[10]

Methodology: Minimum inhibitory concentrations (MICs) were determined by the broth

microdilution method following the guidelines of the Clinical and Laboratory Standards

Institute (CLSI).[11]

Procedure: Two-fold serial dilutions of antibiotics were prepared in 96-well microtiter plates

using cation-adjusted Mueller-Hinton broth.

Inoculation: Each well was inoculated with a standardized bacterial suspension (E. coli DH5α

with pSPo1-FIM-1 or the control vector) to a final concentration of approximately 5 x 10⁵

CFU/mL.

Incubation: Plates were incubated at 37°C for 18-24 hours.
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Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that

completely inhibited visible bacterial growth.[11]

Assay Principle: The hydrolysis of β-lactam substrates was monitored by measuring the

change in absorbance using a spectrophotometer. The specific wavelength depends on the

substrate (e.g., 482 nm for the chromogenic substrate nitrocefin).

Reaction Conditions: Assays were performed in a reaction buffer (e.g., 50 mM HEPES, pH

7.5, containing 50 μM ZnSO₄) at a constant temperature (e.g., 30°C).

Data Acquisition: Initial rates of hydrolysis were determined over a range of substrate

concentrations.

Parameter Calculation: The steady-state kinetic parameters, Michaelis-Menten constant

(Km) and catalytic rate constant (kcat), were calculated by fitting the initial velocity data to

the Michaelis-Menten equation using non-linear regression analysis.
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Experimental workflow for FIM-1 characterization.

Conclusion and Future Perspectives
FIM-1 represents a potent and versatile carbapenemase with efficient hydrolytic activity against

a wide array of β-lactam antibiotics.[1] Its association with complex mobile genetic elements,

including transposons and ICEs, on the chromosome of a high-risk P. aeruginosa lineage

underscores its potential for silent dissemination and future outbreaks.[3][9]

The data presented in this guide confirm the critical role of FIM-1 in mediating high-level

carbapenem resistance. Understanding its biochemical properties and genetic context is crucial

for several key areas of research and public health:

Diagnostics: Developing rapid molecular or immunological assays to detect blaFIM-1 in

clinical isolates.

Surveillance: Monitoring the epidemiological spread of FIM-1-producing organisms to inform

infection control policies.

Drug Development: Providing a well-characterized target for the development of novel MBL

inhibitors that can restore the efficacy of existing β-lactam antibiotics.

Continued investigation into FIM-1 and other emerging MBLs is essential to combat the

growing challenge of antimicrobial resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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